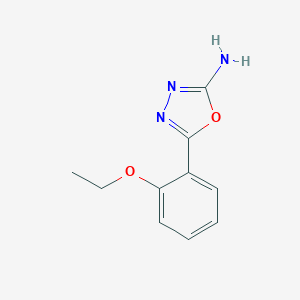

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Modern Drug Discovery and Development

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. nih.govontosight.ai These structures are fundamental to the field of drug discovery, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. sci-hub.se Their prevalence is partly due to their abundance in nature, forming the core of essential biomolecules like DNA, RNA, vitamins, and hormones. ontosight.aibiointerfaceresearch.com

The significance of heterocyclic scaffolds in drug development is rooted in their structural diversity and functional versatility. nih.govmdpi.com The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and the capacity for hydrogen bonding. sci-hub.se These characteristics are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of a drug's efficacy and safety. sci-hub.sebiointerfaceresearch.com Furthermore, these scaffolds provide a three-dimensional framework that can be precisely decorated with various functional groups to achieve specific interactions with biological targets like enzymes and receptors. nih.govbiointerfaceresearch.com This adaptability allows medicinal chemists to fine-tune pharmacological activity, enhance potency, and improve selectivity, thereby expanding the available "drug-like" chemical space for discovering novel therapeutic agents. sci-hub.se

Overview of 1,3,4-Oxadiazoles as Privileged Structures in Medicinal Chemistry

Within the vast family of heterocyclic compounds, the 1,3,4-oxadiazole (B1194373) ring is recognized as a "privileged structure." This term is used in medicinal chemistry to describe a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of a wide range of therapeutic agents. nih.govresearchgate.net The 1,3,4-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. researchgate.netajol.info

The utility of the 1,3,4-oxadiazole core stems from its unique combination of properties. It is a thermally stable, planar molecule. nih.gov The pyridine-type nitrogen atoms in the ring act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov Moreover, the 1,3,4-oxadiazole moiety is considered a bioisostere of amide and ester groups. nih.gov Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar spatial and electronic characteristics to improve physicochemical properties and metabolic stability without losing biological activity. nih.gov By replacing metabolically labile amide or ester linkages, the 1,3,4-oxadiazole ring can enhance a drug candidate's pharmacokinetic profile. mdpi.com

Therapeutic Relevance of 1,3,4-Oxadiazole Derivatives in Contemporary Pharmacology

The privileged nature of the 1,3,4-oxadiazole scaffold has led to its incorporation into a multitude of compounds with a broad spectrum of pharmacological activities. researchgate.netnih.gov Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant potential across numerous therapeutic areas. nih.govnih.gov The versatility of this scaffold allows for the development of agents with activities including, but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.netijpsnonline.com

The success of this chemical class is exemplified by clinically used drugs. For instance, Raltegravir is an anti-HIV agent that contains a 1,3,4-oxadiazole ring and functions as an integrase inhibitor. nih.govijpsnonline.com Another example is Zibotentan, an anticancer agent that acts as an endothelin receptor antagonist. nih.gov The wide-ranging biological activities of these derivatives underscore the therapeutic importance of the 1,3,4-oxadiazole nucleus in the ongoing search for new and more effective medicines. nih.gov

The following table summarizes some of the diverse biological activities reported for various 1,3,4-oxadiazole derivatives, illustrating the broad therapeutic potential of this chemical class.

| Biological Activity | Example Application/Target | Reference |

| Anticancer | Inhibition of enzymes like thymidylate synthase, telomerase, and histone deacetylases (HDACs). | sci-hub.sebiointerfaceresearch.comnih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. | researchgate.netresearchgate.netnih.gov |

| Antifungal | Efficacy against various fungal pathogens. | researchgate.netijpsnonline.com |

| Antiviral | Inhibition of viral replication, as seen in anti-HIV and anti-HCV agents. | nih.govmdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | researchgate.netijpsnonline.com |

| Analgesic | Pain relief activity. | nih.govresearchgate.net |

| Anticonvulsant | Management of seizures. | nih.govresearchgate.net |

| Antitubercular | Activity against Mycobacterium tuberculosis. | researchgate.netnih.gov |

While extensive research highlights the potential of the 1,3,4-oxadiazole class, detailed studies specifically characterizing the synthesis and biological profile of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine are not prominently available in the reviewed scientific literature. The exploration of this specific analogue represents a potential avenue for future research to uncover novel therapeutic activities.

Based on a comprehensive review of available scientific literature, there is insufficient specific data published on the biological and pharmacological activities of derivatives of This compound to generate a thorough and detailed article that adheres to the provided outline.

The majority of research focuses on the broader class of 1,3,4-oxadiazole derivatives, with various substituents at the 2- and 5-positions of the oxadiazole ring. While this body of work demonstrates that the 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry with a wide range of pharmacological properties, the specific influence of the '2-ethoxyphenyl' group at the 5-position combined with an amine at the 2-position is not extensively detailed across the requested therapeutic areas.

Therefore, constructing an article that is "thorough, informative, and scientifically accurate" and solely focused on the derivatives of this compound is not feasible at this time. An article on the general activities of 1,3,4-oxadiazole derivatives could be produced, but this would not align with the strict and specific focus of the user's request.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIFSPYKQYEHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589837 | |

| Record name | 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-09-5 | |

| Record name | 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Investigations of 5 2 Ethoxyphenyl 1,3,4 Oxadiazol 2 Amine Derivatives

Broad Spectrum Pharmacological Profile of 1,3,4-Oxadiazole (B1194373) Derivatives

Anticonvulsant Properties and Central Nervous System Activity

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their effects on the central nervous system (CNS), particularly for their anticonvulsant potential. Research has shown that the introduction of various substituents on the 1,3,4-oxadiazole ring can significantly influence this activity.

One area of investigation has been the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives and their subsequent screening for anticonvulsant effects using established models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.com While specific studies focusing solely on 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine are not extensively detailed in the provided literature, the general findings for related structures suggest that the nature of the substituent at the 5-position of the oxadiazole ring plays a crucial role in the anticonvulsant profile. For instance, certain 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have demonstrated promising anticonvulsant activity. ptfarm.pl

In broader studies of 2,5-disubstituted 1,3,4-oxadiazoles, compounds were synthesized from intermediates like 2-substitutedaryl-1,3-benzoxazole-5-carbohydrazides. ijpsdronline.com These derivatives were then subjected to anticonvulsant screening. The results from these studies indicate that the lipophilicity and electronic properties of the substituents are key determinants of activity. ijpsdronline.com For example, some compounds have shown potent activity comparable to standard drugs like Phenytoin and Carbamazepine in the MES test, which is a model for generalized tonic-clonic seizures. ijpsdronline.com

Furthermore, the neurotoxicity of these compounds is often evaluated using the rotarod test to assess motor coordination. ijpsdronline.com A favorable therapeutic profile is characterized by potent anticonvulsant activity with minimal neurotoxic effects. The search for new anticonvulsant agents is driven by the need for drugs with better efficacy and fewer side effects, and 1,3,4-oxadiazole derivatives continue to be a promising area of research in this regard. ptfarm.plwu.ac.th

| Compound ID | Substitution Pattern | Anticonvulsant Activity (MES Test) | Neurotoxicity (Rotarod Test) |

|---|---|---|---|

| 4e | 2,5-disubstituted-1,3,4-oxadiazole | Potent | No deficit |

| 4j | 2,5-disubstituted-1,3,4-oxadiazole | Potent | - |

| 4o | 2,5-disubstituted-1,3,4-oxadiazole | Potent | - |

| IIIf | 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Excellent | - |

| Phenytoin | Standard Drug | Potent | - |

| Carbamazepine | Standard Drug | Potent | - |

Antioxidant Capacity

The antioxidant potential of 1,3,4-oxadiazole derivatives has been another significant area of research. The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases.

One study synthesized a series of 2-amino-5-R-1,3,4-oxadiazoles that incorporated a hindered phenol (B47542) fragment, a well-known antioxidant moiety. mdpi.com The antioxidant capacity of these compounds was evaluated and compared to butylated hydroxytoluene (BHT), a standard antioxidant. The findings revealed that all the synthesized compounds exhibited antioxidant capacity that was either superior or comparable to BHT. mdpi.com Notably, the compound 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole demonstrated the most potent antioxidant properties among the tested oxadiazoles (B1248032). mdpi.com

The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. orientjchem.org Studies on 5-amino-1,3,4-oxadiazole derivatives containing a 2,6-dimethoxyphenol (B48157) moiety have shown that certain Schiff base derivatives exhibit significant free-radical scavenging ability in both DPPH and FRAP assays. orientjchem.org The structure-activity relationship suggests that the nature and position of substituents on the aromatic rings attached to the oxadiazole core can significantly influence the antioxidant capacity. researchgate.net For instance, the presence of hydroxyl groups and steric hindrance can enhance the antioxidant ability.

Table 2: Antioxidant Activity of a this compound Derivative

| Compound | Assay | Result |

|---|---|---|

| 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole | Antioxidant Capacity vs. BHT | Superior |

Data derived from a study on 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments. mdpi.com

Enzyme Inhibition Studies of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole nucleus serves as a versatile scaffold for the design of various enzyme inhibitors, which is a cornerstone of modern drug discovery.

Kinase Inhibition Profiles (e.g., VEGFR2, EGFR)

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology. nih.govnih.govnih.gov

Computational studies have been employed to investigate the potential of 1,3,4-oxadiazole derivatives as selective inhibitors of VEGFR2 over EGFR. nih.govbohrium.comresearchgate.net These in silico studies, which include Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, have identified derivatives with strong binding affinities for the tyrosine kinase domain of VEGFR2. nih.govbohrium.comresearchgate.net For example, certain substituted oxadiazoles have been suggested as potent and selective inhibitors of VEGFR2, which could be beneficial for the treatment of renal cancer and for preventing angiogenesis. nih.govnih.govbohrium.com Some of these derivatives showed weaker binding energies and interactions with EGFR, indicating a degree of selectivity. bohrium.comresearchgate.net

Experimental studies have also confirmed the kinase inhibitory potential of 1,3,4-oxadiazole derivatives. For instance, some pyrrolotriazine derivatives of 1,3,4-oxadiazole have been tested for their inhibitory effects on the VEGFR-2 receptor, with some showing significant anti-cancer activity in preclinical models. nih.gov Similarly, certain bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase. nih.gov

Table 3: Kinase Inhibition Profile of Selected 1,3,4-Oxadiazole Derivatives Note: This table is representative of findings for the broader class of 1,3,4-oxadiazole derivatives.

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Substituted oxadiazoles | VEGFR2 | Potent and selective inhibition (in silico) | nih.govbohrium.com |

| Pyrrolotriazine derivatives | VEGFR-2 | Significant anti-cancer activity (preclinical) | nih.gov |

| Bis-5-mercapto derivatives | EGFR | Significant tyrosine kinase inhibition | nih.gov |

Telomerase Enzyme Inhibition

Telomerase is a reverse transcriptase that plays a critical role in maintaining telomere length and is highly activated in the majority of cancer cells, making it an attractive target for anticancer drug development. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold has been identified as a promising lead for the development of telomerase inhibitors. researchgate.nettmrjournals.comresearchgate.net

Structure-activity relationship (SAR) studies have been conducted on various series of 1,3,4-oxadiazole derivatives to understand the structural requirements for potent telomerase inhibition. nih.govtmrjournals.com For instance, a series of N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were the subject of Quantitative Structure-Activity Relationship (QSAR) studies to build models that could predict their telomerase inhibitory activity. nih.gov These studies help in identifying key chemical features that contribute to the biological activity.

Furthermore, other derivatives, such as those incorporating a 2-phenyl-4H-chromone moiety, have been synthesized and shown to exhibit significant telomerase inhibitory activity, with some compounds demonstrating IC50 values in the sub-micromolar range. nih.gov The mechanism of action for some of these compounds is thought to involve the suppression of telomerase activity by reducing the expression of dyskerin, a component of the telomerase complex. tmrjournals.com

Mycobacterial InhA Enzyme Interaction Studies

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is a well-validated target for the development of new anti-tubercular drugs. nih.gov Several studies have explored 1,3,4-oxadiazole derivatives as potential inhibitors of this enzyme.

Molecular docking studies have been utilized to investigate the interaction between 1,3,4-oxadiazole derivatives and the InhA enzyme, providing insights into their binding mechanisms. nih.govmdpi.com These computational approaches help in understanding how these small molecules fit into the active site of the enzyme and disrupt its function. The inhibition of InhA leads to the disruption of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death. nih.govmdpi.com

In vitro antimycobacterial activity of synthesized 1,3,4-oxadiazole derivatives has been evaluated against M. tuberculosis strains, with some compounds showing inhibitory effects at various concentrations. nih.gov These experimental findings, coupled with the molecular docking results, support the potential of 1,3,4-oxadiazole derivatives as a scaffold for the development of novel anti-tuberculosis agents targeting the InhA enzyme. nih.govresearchgate.netnih.gov

Cell-Based Assays and Preclinical Efficacy Studies for 1,3,4-Oxadiazole Derivatives

The evaluation of 1,3,4-oxadiazole derivatives extends from enzymatic assays to cell-based studies and preclinical models to assess their therapeutic potential. These studies are crucial for understanding the cytotoxicity, mechanism of action, and in vivo efficacy of these compounds.

Cell-based assays are fundamental in determining the cytotoxic effects of new compounds on various cancer cell lines. Numerous studies have reported the in vitro anticancer activity of 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines, including those from breast, colon, lung, and liver cancers. nih.govnih.govnih.govnih.govijrpr.commdpi.comsci-hub.seresearchgate.netacs.org The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth. For example, some 1,3,4-oxadiazole derivatives have shown potent cytotoxicity with low IC50 values against cell lines like HeLa (cervical cancer) and A549 (lung cancer). nih.gov

Further mechanistic studies in cell-based models often involve investigating the ability of these compounds to induce apoptosis (programmed cell death) and to cause cell cycle arrest. nih.gov For instance, some novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were found to induce apoptosis and perturb the cell cycle in breast and colon adenocarcinoma cell lines. nih.govmdpi.com

Preclinical efficacy studies in animal models are the next step in evaluating the therapeutic potential of promising compounds. For example, some 1,3,4-oxadiazole derivatives have been tested in in vivo tumor models, such as the Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. nih.gov In such studies, the ability of the compounds to reduce tumor size and weight is assessed, providing valuable information on their in vivo antitumor activity. nih.gov

Table 4: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives in Cancer Cell Lines Note: This table presents a selection of data for various 1,3,4-oxadiazole derivatives to illustrate their anticancer potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AMK OX-8 | A549 | 25.04 | nih.gov |

| AMK OX-9 | A549 | 20.73 | nih.gov |

| AMK OX-12 | Hep-2 (72h) | 0.0007 | nih.gov |

| Compound 13 | HepG2 | Potent | nih.gov |

| Compound 36 | HepG2 | Potent | nih.gov |

| Compound 3e | MDA-MB-231 | - | nih.govmdpi.com |

| Compound 19 | HT29 | 0.78 | ijrpr.com |

| Compound 19 | HepG2 | 0.26 | ijrpr.com |

Structure Activity Relationship Sar Analysis of 5 2 Ethoxyphenyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Significance of the 1,3,4-Oxadiazole (B1194373) Core for Biological Potency

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that is a cornerstone of many medicinally important compounds. pharmatutor.orgmdpi.com Its significance in conferring biological potency stems from a combination of favorable physicochemical and structural properties. The oxadiazole nucleus is considered a bioisostere of amide and ester functionalities. nih.govresearchgate.netnih.gov This substitution can lead to improved metabolic stability and better pharmacokinetic profiles, as the heterocycle is generally resistant to hydrolysis compared to its acyclic counterparts. nih.gov

Impact of Substitutions on the Ethoxyphenyl Moiety on Pharmacological Profiles

The nature and position of substituents on the phenyl ring, attached at the 5-position of the oxadiazole core, play a pivotal role in modulating the pharmacological activity of the analogs. For the parent compound, this is an ethoxyphenyl group. Modifications can be made to either the ethoxy group or the phenyl ring itself.

Research on various 5-aryl-1,3,4-oxadiazole derivatives has shown that the electronic properties of the substituents are critical. The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or a nitro group, at the para or ortho positions of the phenyl ring has been shown to enhance the antimicrobial activity of certain derivatives. nih.gov For instance, in a series of N-aryl-5-aryl-1,3,4-oxadiazol-2-amines, a compound with a 4-chlorophenyl group at the 5-position showed notable anticancer activity. nih.gov

Conversely, electron-donating groups, such as the ethoxy group in the parent compound, also significantly influence the biological profile. Alkoxy groups like methoxy (B1213986) and ethoxy can affect the molecule's lipophilicity and its ability to form hydrogen bonds, which can alter receptor binding and cell membrane permeability. For example, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was identified as a potent anticancer agent, highlighting the favorable contribution of an alkoxy substituent on the 5-phenyl ring. nih.gov The position of the substituent is also crucial; the ortho-ethoxy configuration in the parent compound creates a specific steric and electronic environment that will be a key determinant of its unique biological activity compared to meta or para substituted analogs.

Role of the 2-Amino Group and its Modifications in Modulating Bioactivity

The 2-amino group on the 1,3,4-oxadiazole ring is a critical functional handle that significantly influences the molecule's biological activity and provides a key site for synthetic modification. researchgate.netmdpi.com The presence of this primary amine allows for hydrogen bonding interactions, acting as both a donor and an acceptor, which can be crucial for binding to biological targets.

The bioactivity of the scaffold can be finely tuned by modifying this amino group. The role of the free amino group versus a substituted one appears to be context-dependent and target-specific. In some instances, the unsubstituted -NH2 group is essential for maximum potency. For example, in a study on 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, a close structural analog, the free amine conferred the highest antibacterial activity, which decreased upon substitution. nih.gov

However, in many other cases, derivatization of the 2-amino group leads to enhanced or novel activities. N-acylation, N-alkylation, or N-arylation can alter the molecule's steric bulk, electronic distribution, and lipophilicity. A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed that various substitutions on the 2-amino nitrogen resulted in significant anticancer activity against a panel of human cancer cell lines. nih.gov Similarly, attaching a long alkyl chain (dodecyl) to the 2-amino group produced compounds with moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov These findings underscore that modifications at the 2-amino position are a vital strategy for modulating the pharmacological profile of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine analogs.

| Base Scaffold | Modification at 2-Amino Group | Resulting Compound Type | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole | Unsubstituted (-NH₂) | Primary Amine | Often exhibits baseline antimicrobial or other activities. | researchgate.net |

| 5-Aryl-1,3,4-oxadiazole | N-Aryl substitution (e.g., -NH-Phenyl-Cl) | Secondary Arylamine | Potent anticancer activity. | nih.gov |

| 5-Aryl-1,3,4-oxadiazole | N-Alkyl substitution (e.g., -NH-Dodecyl) | Secondary Alkylamine | Acetylcholinesterase and Butyrylcholinesterase inhibition. | nih.gov |

| 5-Aryl-1,3,4-oxadiazole | Formation of Schiff bases (-N=CH-Ar) | Imine | Modulated antimicrobial and anticonvulsant activities. | mdpi.com |

Computational Approaches in Elucidating SAR (e.g., 3D-QSAR)

To better understand and predict the biological activity of this compound and its analogs, computational methods are frequently employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are particularly valuable in elucidating the SAR of 1,3,4-oxadiazole derivatives. brieflands.comresearchgate.net These techniques build statistical models that correlate the biological activity of a series of compounds with their 3D physicochemical properties.

Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. researchgate.net The resulting 3D contour maps provide a visual representation of which regions of the molecule are sensitive to modification. For example, a QSAR model might indicate that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another to enhance activity.

Another approach, k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), has been successfully applied to 1,3,4-oxadiazole derivatives to develop predictive QSAR models. brieflands.comresearchgate.net For a series of antimycobacterial 1,3,4-oxadiazoles, a kNN-MFA model revealed that the presence of a sulfur atom and electronegative groups contributed positively to the activity, whereas larger, bulky substituents were detrimental. brieflands.com These computational insights are instrumental in the rational design of new, more potent analogs by allowing researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.netnih.gov

| Molecular Moiety | Substitution/Modification | General Impact on Bioactivity |

|---|---|---|

| 5-Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Often enhances antimicrobial and anticancer activities. |

| Electron-donating groups (e.g., -OCH₃, -OC₂H₅) | Can improve anticancer activity; modulates lipophilicity. | |

| 2-Amino Group | Unsubstituted (-NH₂) | Provides key H-bonding; may be optimal for some targets. |

| N-Substitution (Aryl, Alkyl, Acyl) | Significantly alters steric and electronic properties, leading to diverse and often enhanced activities (e.g., anticancer, enzyme inhibition). | |

| 1,3,4-Oxadiazole Core | Isosteric replacement of other cores | Generally improves metabolic stability and pharmacokinetic properties. |

Computational Chemistry and in Silico Studies of 5 2 Ethoxyphenyl 1,3,4 Oxadiazol 2 Amine

Density Functional Theory (DFT) Investigations for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including stability and reactivity, by analyzing the distribution of electrons.

In a comprehensive in silico study of fourteen 1,3,4-oxadiazole (B1194373) derivatives, the compound identified as 7j, believed to be 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, was analyzed using DFT. The results of these calculations were crucial in characterizing its molecular properties. The study concluded that this compound, along with two other derivatives, was among the most chemically reactive and stable of the group analyzed nih.govmdpi.com. The optimization of the molecule's structure using DFT provides the foundational geometry for subsequent, more complex simulations like molecular docking and dynamics nih.govmdpi.comresearchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. This higher reactivity can be crucial for a molecule's biological activity. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity ajchem-a.com. DFT calculations are a standard method for determining these energy levels and predicting the reactivity of molecules nih.govajchem-a.com. For the 1,3,4-oxadiazole derivative 7j, DFT analysis suggested it possesses a favorable balance of chemical reactivity and stability, marking it as a promising candidate for further investigation nih.govmdpi.com.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. Represents the ability to donate an electron. | Higher energy levels indicate a stronger electron-donating capability. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty. Represents the ability to accept an electron. | Lower energy levels indicate a stronger electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |

Calculation of Reorganization Energies and Charge Transport Properties

Reorganization energy is a key concept in Marcus theory that describes the energy required for the geometrical rearrangement of a molecule and its surrounding solvent molecules during an electron transfer process. It is a critical factor in determining the rate of charge transport. Lower reorganization energy facilitates faster electron transfer. The 1,3,4-oxadiazole ring system is known for its electron-withdrawing nature and has been explored in materials for organic electronics due to its charge transport properties semanticscholar.orgpreprints.org.

While DFT is a suitable method for calculating reorganization energies, specific studies detailing these calculations for this compound were not identified in the available literature. Such studies would be valuable for applications where charge transport is a key mechanism, for instance, in the development of organic light-emitting diodes (OLEDs) or certain biochemical redox processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target.

For this compound (compound 7j), molecular docking simulations were performed to evaluate its potential as an inhibitor of key protein kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) nih.govmdpi.com.

Prediction of Binding Affinities and Molecular Interactions

Binding affinity, often expressed as binding energy (in kJ/mol or kcal/mol) or an inhibition constant (IC50), quantifies the strength of the interaction between a ligand and its target. A lower binding energy value indicates a more stable and favorable interaction.

Docking studies revealed that compound 7j is a potent inhibitor of VEGFR2, with a significantly strong binding energy of -48.89 kJ/mol nih.govmdpi.com. This strong affinity translated to a very low estimated inhibition constant (IC50) of 0.009 µM, indicating high potency nih.govmdpi.com. In contrast, when docked against EGFR, the same compound showed a much weaker binding energy of -33.23 kJ/mol nih.govresearchgate.net. This significant difference in binding affinities suggests that this compound is a selective inhibitor, preferentially targeting VEGFR2 over EGFR nih.govnih.gov.

| Target Protein | Predicted Binding Energy (kJ/mol) | Estimated Inhibition Constant (IC₅₀) | Reference |

|---|---|---|---|

| VEGFR2 | -48.89 | 0.009 µM | nih.govmdpi.com |

| EGFR | -33.23 | Not Reported | nih.govresearchgate.net |

Identification of Key Residues and Binding Site Characteristics (e.g., VEGFR2, EGFR, InhA)

Successful inhibition relies on specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's active site.

VEGFR2 and EGFR: The docking results for compound 7j indicated strong interactions within the active pocket of VEGFR2, while poor interactions were observed with EGFR nih.govresearchgate.net. While the specific residues interacting with 7j were not detailed in the search results, studies on other 1,3,4-oxadiazole-naphthalene hybrids targeting VEGFR2 have identified key interactions. These include hydrogen bonds with catalytic residues like Glu883 and Asp1044, and hydrophobic interactions with residues such as Val914 and Cys1043 tandfonline.com. It is plausible that this compound engages in similar types of interactions to achieve its potent inhibition of VEGFR2.

InhA: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is another important drug target. While docking studies have been performed on other 1,3,4-oxadiazole derivatives as potential InhA inhibitors, no specific studies were found for this compound against this target rjptonline.orgnih.gov.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of atoms and molecules over time, providing critical information about the stability of the protein-ligand complex.

The promising docking results for this compound (compound 7j) bound to VEGFR2 were further validated using MD simulations nih.gov. These simulations were performed to confirm the stability of the predicted binding pose and the persistence of key interactions over time. The results of the MD simulations corroborated the docking study, confirming that the complex between the compound and VEGFR2 is stable nih.gov. This stability is a key indicator of a ligand's potential to be an effective inhibitor, as it suggests the compound can remain bound to its target long enough to exert its biological effect nih.govmdpi.com.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a crucial step in early-stage drug discovery, providing insights into the likely pharmacokinetic properties of a compound. While specific experimental data for this compound is not extensively available, computational models based on its structural analogs, the 1,3,4-oxadiazole derivatives, can offer valuable predictions. These studies typically assess a compound's compliance with established drug-likeness rules, such as Lipinski's rule of five, and predict various pharmacokinetic parameters.

A study on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives indicated that these compounds generally exhibit good drug-like properties. The in silico analysis of these derivatives, performed using tools like the SwissADME server, often shows that they are expected to be highly absorbed from the gastrointestinal tract. Furthermore, many of these compounds satisfy Lipinski's rule of five, suggesting good oral bioavailability.

The predicted ADME properties for a representative set of 1,3,4-oxadiazole derivatives are summarized in the table below. These values are derived from computational studies on similar structures and serve as a predictive guide for the pharmacokinetic profile of this compound.

| Parameter | Predicted Value Range for 1,3,4-Oxadiazole Derivatives | Significance in Pharmacokinetics |

| Molecular Weight ( g/mol ) | < 500 | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | < 5 | Indicates optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. |

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Indicates potential for central nervous system activity. |

| CYP450 Enzyme Inhibition | Variable | Predicts potential for drug-drug interactions. |

This table presents generalized predictive data for the 1,3,4-oxadiazole class of compounds based on available in silico studies. The actual values for this compound may vary.

Further computational analyses on novel 5-substituted phenyl 1,3,4-oxadiazole scaffolds have provided insights into their toxicological profiles. These studies assess properties such as AMES toxicity (mutagenicity), skin sensitization, and hepatotoxicity, offering a preliminary safety assessment. While some derivatives show potential for minor toxicities, many exhibit favorable ADME profiles, crucial for their efficacy and safety.

Virtual Screening Methodologies for Lead Identification and Optimization

Virtual screening has become an indispensable tool in medicinal chemistry for identifying and optimizing lead compounds. This computational technique involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For compounds based on the 1,3,4-oxadiazole scaffold, various virtual screening approaches have been employed to explore their therapeutic potential.

Molecular Docking: This is a key method used to predict the binding orientation and affinity of a small molecule to its target protein. In numerous studies, 1,3,4-oxadiazole derivatives have been docked against various therapeutic targets to assess their inhibitory potential. For instance, computational investigations have explored these derivatives as potential inhibitors of VEGFR2, a key target in cancer therapy. Such studies often reveal strong binding interactions within the active site of the receptor, suggesting high

Derivatization and Scaffold Modification Strategies for 5 2 Ethoxyphenyl 1,3,4 Oxadiazol 2 Amine

Strategic Introduction of Aromatic and Heterocyclic Moieties to the Oxadiazole Ring

The introduction of diverse aromatic and heterocyclic rings onto the 1,3,4-oxadiazole (B1194373) scaffold is a well-established strategy to modulate the physicochemical and pharmacological properties of the parent compound. While direct derivatization of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine at the oxadiazole ring is not extensively documented in publicly available literature, general synthetic routes for analogous 2,5-disubstituted 1,3,4-oxadiazoles provide a foundational framework for potential modifications.

One common approach involves the cyclization of a diacylhydrazine precursor. For instance, reacting 2-ethoxybenzoyl hydrazide with a second aromatic or heterocyclic carboxylic acid would yield an unsymmetrical diacylhydrazine, which upon dehydration, would result in a 2,5-disubstituted 1,3,4-oxadiazole with the desired aromatic or heterocyclic substituent at the 5-position. The choice of the secondary moiety is critical as it can influence the molecule's interaction with biological targets. For example, the incorporation of a pyridine ring has been shown in other 1,3,4-oxadiazole series to enhance binding affinity to certain enzymes. nih.gov

Another strategy involves the modification of a pre-formed 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Alkylation of the thiol group with a reactive halide of an aromatic or heterocyclic system can introduce the desired moiety. This method offers a versatile route to a wide range of derivatives.

Functionalization of the Amino Group for Enhanced Bioactivity and Selectivity

The exocyclic amino group at the 2-position of the this compound scaffold serves as a prime site for chemical modification to enhance biological activity and selectivity. Various functionalization strategies, including N-alkylation, N-acylation, and the formation of Schiff and Mannich bases, have been explored in related 2-amino-1,3,4-oxadiazole systems.

N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups to the amino function can significantly impact the lipophilicity and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. For instance, N-acylation with various substituted benzoyl chlorides can introduce additional aromatic rings, potentially leading to enhanced interactions with target proteins. nih.gov

Schiff Bases: Condensation of the 2-amino group with a variety of aromatic aldehydes leads to the formation of Schiff bases (imines). This strategy introduces a conjugated system that can extend the electronic properties of the molecule and provide additional points of interaction with biological macromolecules. Schiff bases derived from 2-amino-5-aryl-1,3,4-oxadiazoles have demonstrated a broad spectrum of biological activities.

Mannich Bases: The Mannich reaction, involving the aminoalkylation of the 2-amino group with formaldehyde and a primary or secondary amine, offers a route to introduce a flexible aminoalkyl side chain. This modification can improve aqueous solubility and provide a basic nitrogen center that can be protonated at physiological pH, potentially enhancing interactions with acidic residues in target enzymes or receptors.

The following table summarizes various derivatives of 5-Aryl-1,3,4-oxadiazol-2-amines and their reported biological activities, illustrating the potential outcomes of functionalizing the amino group.

| Derivative Type | R Group on Amino Nitrogen | Reported Biological Activity |

| N-Alkyl | Dodecyl | Acetylcholinesterase and Butyrylcholinesterase Inhibition nih.gov |

| N-Aryl | 2,4-Dimethylphenyl | Anticancer (Melanoma, Leukemia, Breast, Colon) |

| N-Aryl | 4-Chlorophenyl | Anticancer |

| N-Aryl | 4-Methoxyphenyl | Anticancer |

Bioisosteric Replacement of Functional Groups within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to optimize potency, selectivity, and metabolic stability. In the context of this compound, several bioisosteric replacements can be envisioned.

Replacement of the 2-Ethoxyphenyl Group: The 2-ethoxyphenyl moiety can be replaced with other substituted aromatic or heterocyclic rings to explore different binding interactions. For instance, replacing the ethoxy group with a cyclopropylmethoxy group has been reported in a related 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which exhibited antibacterial activity. orientjchem.org This suggests that modifications at this position are well-tolerated and can lead to active compounds.

Replacement of the Oxadiazole Ring: The 1,3,4-oxadiazole ring itself can be considered a bioisostere of ester and amide functionalities. nih.gov Furthermore, it can be replaced by other five-membered heterocycles such as 1,3,4-thiadiazole or triazole to modulate the electronic and pharmacokinetic properties of the molecule. The 1,3,4-thiadiazole ring, for example, is a known bioisostere of the 1,3,4-oxadiazole ring and has been incorporated into various biologically active compounds. nih.gov

The following table provides examples of bioisosteric replacements for functional groups commonly found in pharmacologically active molecules.

| Original Functional Group | Bioisosteric Replacement |

| Phenyl | Pyridyl, Thienyl |

| Methoxy (B1213986) | Hydroxyl, Fluoro, Alkyl |

| Ester | 1,3,4-Oxadiazole |

| Amide | 1,3,4-Oxadiazole |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole, 1,2,4-Triazole |

Design and Synthesis of Hybrid Molecules Incorporating 1,3,4-Oxadiazoles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a rational approach to design novel compounds with potentially improved affinity and efficacy or a dual mode of action. The this compound scaffold can be incorporated into hybrid molecules by linking it to other biologically active heterocyclic systems.

For example, the 2-amino group provides a convenient handle to link the oxadiazole core to other heterocycles such as pyrimidines, quinolines, or azoles through various linkers. The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, the amino group can be acylated with a chloroacetyl chloride, and the resulting chloroacetamide can then be reacted with a heterocyclic thiol to form a thioether-linked hybrid molecule. This approach has been utilized to synthesize various 1,3,4-oxadiazole-containing hybrids with promising biological activities.

The design of such hybrids is guided by the desire to combine the favorable properties of the 1,3,4-oxadiazole ring, such as its metabolic stability and ability to act as a hydrogen bond acceptor, with the known pharmacological activities of other heterocyclic systems.

Advanced Analytical Techniques for Characterization and Quantification of 5 2 Ethoxyphenyl 1,3,4 Oxadiazol 2 Amine Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, ¹H and ¹³C NMR spectra are fundamental for confirming its structure.

In a typical ¹H NMR spectrum, the protons of the ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The aromatic protons of the ethoxyphenyl ring would appear as a multiplet in the downfield region. The amine (NH₂) protons would likely present as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the 1,3,4-oxadiazole (B1194373) ring are typically observed at distinct chemical shifts, often in the range of 150-165 ppm. For similar 5-aryl-1,3,4-oxadiazol-2-amine structures, the carbon attached to the aryl group (C5) and the carbon of the amino group (C2) show characteristic signals. preprints.org The carbons of the ethoxyphenyl group, including the ethoxy carbons, would also have specific resonances.

Table 1: Representative ¹H and ¹³C NMR Data for 5-Aryl-1,3,4-oxadiazole Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 (multiplet) | 110 - 160 |

| -NH₂ | 5.0 - 7.5 (broad singlet) | - |

| Oxadiazole-C2 | - | ~163 |

| Oxadiazole-C5 | - | ~155 |

| Ethoxy -OCH₂- | ~4.1 (quartet) | ~64 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. wjpmr.com

Key expected vibrational frequencies include:

N-H stretching: The amine group (NH₂) typically shows one or two sharp bands in the region of 3100-3500 cm⁻¹. who.int

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring will exhibit a strong absorption band around 1630-1680 cm⁻¹.

C-O-C stretching: The ether linkage in the ethoxy group and the C-O-C bond within the oxadiazole ring will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net

Aromatic C=C stretching: These vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Amine (N-H stretch) | 3100 - 3500 | Medium to Strong, Sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=N (Oxadiazole ring) | 1630 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated systems. The 1,3,4-oxadiazole ring, in conjugation with the ethoxyphenyl substituent, is expected to exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. nih.gov The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are important parameters obtained from the UV-Vis spectrum, which can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. For similar 2,5-disubstituted 1,3,4-oxadiazole derivatives, absorption bands are typically observed in the range of 240–420 nm. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., MS-ESI, UHPLC-Q-Orbitrap-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), such as that performed on a UHPLC-Q-Orbitrap system, can provide highly accurate mass measurements, allowing for the determination of the elemental formula with high confidence. mdpi.comnih.gov

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For 2-arylamino-5-aryl-1,3,4-oxadiazoles, characteristic fragmentation pathways have been studied. researchgate.net These can involve cleavages of the oxadiazole ring and the substituent groups, providing a fingerprint for structural confirmation.

Table 3: Predicted Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Exact Mass | 205.0851 |

| [M+H]⁺ (ESI) | 206.0929 |

Note: Fragmentation patterns would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-DAD-FLD, UPLC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Fluorescence Detector (FLD) is a versatile method for purity assessment and quantification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The DAD allows for the monitoring of the absorbance spectrum of the eluting peaks, which aids in peak identification and purity assessment. If the molecule is fluorescent, an FLD can provide higher sensitivity and selectivity for quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even higher resolution, sensitivity, and selectivity. This technique is particularly useful for the quantification of the compound in complex matrices and for the identification and quantification of trace-level impurities and metabolites. semanticscholar.org The use of multiple reaction monitoring (MRM) in UPLC-MS/MS allows for highly specific and sensitive quantification.

Table 4: Representative Chromatographic Conditions for the Analysis of Oxadiazole Derivatives

| Parameter | HPLC-DAD-FLD | UPLC-MS/MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Gradient mixture of Acetonitrile/Water or Methanol/Water with formic acid |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min |

| Detection | DAD (e.g., 254 nm, 280 nm), FLD (excitation/emission wavelengths specific to the compound) | ESI-MS/MS (MRM mode) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Q & A

Q. What are the standard synthetic routes for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazide intermediates. For example, analogous compounds like 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives are synthesized by reacting acyl hydrazides with isothiocyanates or via cyclization in acidic/basic conditions . Optimization may include:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C-NMR to confirm substituent positions and amine functionality, as shown for similar oxadiazoles .

- FTIR : Detection of C=N (1600–1650 cm⁻¹) and N–H stretching (3200–3400 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental analysis : Validation of C, H, N, and O content .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its intermolecular interactions and biological activity?

Crystallographic studies of similar compounds (e.g., 5-(furan-2-yl)-N-phenyl derivatives) reveal:

- Hydrogen bonding : N–H⋯N interactions form dimeric structures (R₂²[8] motifs), stabilizing the crystal lattice .

- Planarity : Dihedral angles between the oxadiazole ring and substituents (e.g., <10° for phenyl groups) enhance π-π stacking, potentially improving binding to biological targets .

- Delocalization : Bond lengths intermediate between single/double bonds in the oxadiazole ring suggest electron delocalization, which may modulate reactivity .

Q. What computational strategies are used to predict the binding affinity of this compound with microbial or cancer targets?

- Molecular docking : Studies on 5-(pyridin-2-yl) derivatives show interactions with bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic contacts .

- Ligand-based modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., ethoxy groups) with antimicrobial activity .

- Density Functional Theory (DFT) : Calculation of frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer in biological systems .

Q. How do structural modifications (e.g., substituent variation) affect the biological activity of this compound?

- Antimicrobial activity : Substitution with electron-withdrawing groups (e.g., Cl, F) enhances activity against Staphylococcus aureus and Escherichia coli .

- Anticancer potential : Carbazole- or pyridine-linked oxadiazoles exhibit improved cytotoxicity via inhibition of tubulin polymerization .

- SAR trends : Bulkier substituents (e.g., tert-butyl) reduce solubility but increase membrane permeability, as observed in antifungal assays .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across studies?

- Standardized assays : Use consistent protocols (e.g., broth microdilution for MIC values) to minimize variability .

- Control compounds : Compare results with reference drugs (e.g., ciprofloxacin for bacteria) to validate potency .

- Crystallographic validation : Confirm compound purity and structure via single-crystal X-ray diffraction before testing .

Q. What experimental design principles are critical for evaluating the antioxidant or anticancer activity of this compound?

- Dose-response assays : Test multiple concentrations (e.g., 1–100 µM) to determine IC₅₀ values, as done for DPPH radical scavenging .

- Cell line specificity : Use panels of cancer cells (e.g., MCF-7 for breast cancer) to assess selectivity .

- Mechanistic studies : Combine apoptosis assays (Annexin V staining) with ROS detection to elucidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.